An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Dimethylaminopyridine
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Dimethylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 2-Dimethylaminopyridine (2-DMAP), a substituted pyridine (B92270) derivative. While less ubiquitous than its 4-isomer, 2-DMAP possesses distinct electronic and steric properties that warrant detailed examination. This document collates crystallographic and spectroscopic data to elucidate its molecular geometry and bonding characteristics. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside relevant physical and chemical properties, to serve as a valuable resource for researchers in organic synthesis and drug development.
Chemical Structure and Properties
2-Dimethylaminopyridine, with the chemical formula C₇H₁₀N₂, is an aromatic heterocyclic organic compound.[1] The structure consists of a pyridine ring substituted at the 2-position with a dimethylamino group. This substitution pattern significantly influences the electronic distribution and steric environment of the molecule, distinguishing it from its more commonly used isomer, 4-Dimethylaminopyridine (4-DMAP).
The key physical and chemical properties of 2-Dimethylaminopyridine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5683-33-0 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |
| Molecular Weight | 122.17 g/mol | [1][2][3] |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Boiling Point | 191 °C | [2][3] |
| Density | 0.984 g/mL at 25 °C | [2][3] |
| Melting Point | 182 °C | [2] |
Bonding Analysis
The bonding in 2-Dimethylaminopyridine is characterized by the interplay of the aromatic pyridine ring and the electron-donating dimethylamino group. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the pyridine ring, influencing its reactivity and basicity.
Crystallographic Data
To provide a precise quantitative description of the molecular geometry, crystallographic data for 2-Dimethylaminopyridine was obtained from the Crystallography Open Database (COD), entry 7012894. Analysis of this data provides the following bond lengths and angles.
| Bond | Bond Length (Å) |
| N(1) - C(2) | 1.369 |
| N(1) - C(6) | 1.343 |
| C(2) - N(7) | 1.378 |
| C(2) - C(3) | 1.385 |
| C(3) - C(4) | 1.376 |
| C(4) - C(5) | 1.378 |
| C(5) - C(6) | 1.373 |
| N(7) - C(8) | 1.453 |
| N(7) - C(9) | 1.454 |
| Angle | Bond Angle (°) |
| C(6) - N(1) - C(2) | 117.5 |
| N(1) - C(2) - C(3) | 122.4 |
| N(1) - C(2) - N(7) | 117.3 |
| C(3) - C(2) - N(7) | 120.3 |
| C(4) - C(3) - C(2) | 118.9 |
| C(3) - C(4) - C(5) | 119.2 |
| C(6) - C(5) - C(4) | 118.7 |
| N(1) - C(6) - C(5) | 123.3 |
| C(2) - N(7) - C(8) | 118.9 |
| C(2) - N(7) - C(9) | 119.5 |
| C(8) - N(7) - C(9) | 116.5 |
Note: The atom numbering corresponds to the standard IUPAC nomenclature for the pyridine ring, with N(1) being the ring nitrogen and C(2) being the carbon atom bonded to the dimethylamino group. N(7) is the nitrogen of the dimethylamino group, and C(8) and C(9) are the methyl carbons.
Spectroscopic Analysis
Spectroscopic techniques provide further insight into the bonding and functional groups present in 2-Dimethylaminopyridine.
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¹H NMR Spectroscopy: The proton NMR spectrum of 2-DMAP is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the dimethylamino group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one signal for the two equivalent methyl carbons. The carbon atom attached to the dimethylamino group (C2) will show a characteristic upfield shift due to the electron-donating effect.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-DMAP will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations of the dimethylamino group.
Experimental Protocols
Synthesis of 2-Dimethylaminopyridine
A common method for the synthesis of 2-Dimethylaminopyridine involves the reaction of 2-chloropyridine (B119429) with dimethylamine (B145610). The following is a representative experimental protocol.
Materials:
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2-Chloropyridine
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Anhydrous Dimethylamine solution (e.g., in THF or as a gas)
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Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
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Strong base (e.g., Sodium amide or a non-nucleophilic base like DBU)
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
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Magnetic stirrer and heating mantle
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Apparatus for distillation and purification (e.g., rotary evaporator, chromatography columns)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 2-chloropyridine and the anhydrous solvent under an inert atmosphere.
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Cool the solution in an ice bath.
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Slowly add the dimethylamine solution to the stirred solution of 2-chloropyridine. Alternatively, bubble anhydrous dimethylamine gas through the solution.
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After the addition is complete, add the strong base portion-wise to the reaction mixture.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 2-Dimethylaminopyridine.
Characterization: The identity and purity of the synthesized 2-Dimethylaminopyridine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and comparison with literature data.
Visualization of Molecular Structure
To visually represent the chemical structure and connectivity of 2-Dimethylaminopyridine, the following diagram was generated using the DOT language.

